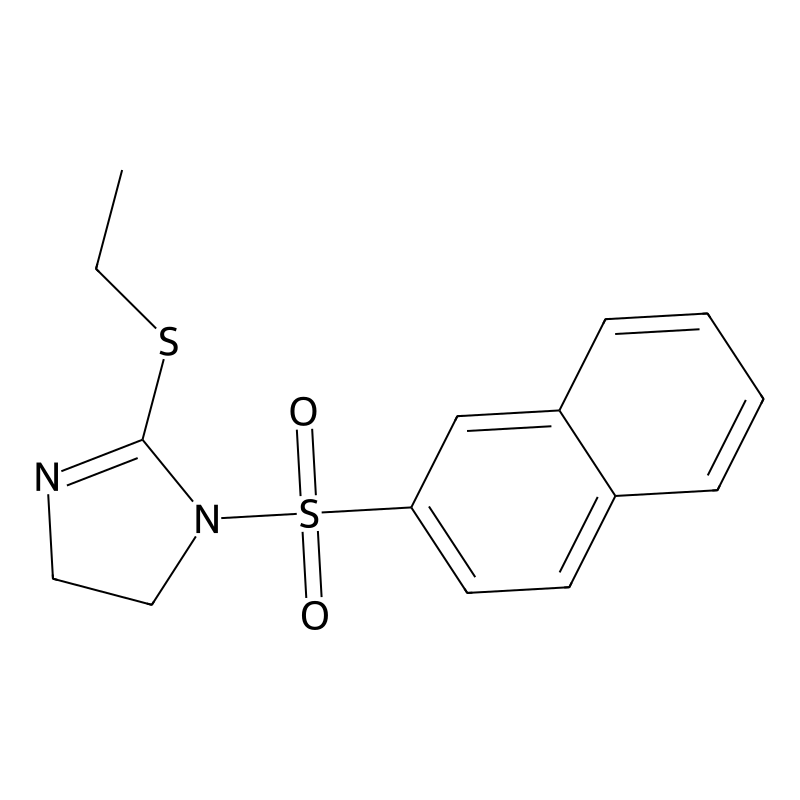

2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of Naphthalene-Substituted Aromatic Esters

Application

Method

Results

Diverse naphthalene-substituted aromatic esters were synthesized successfully.

Synthesis of Various Copolymers

Application

Method

Results

Synthesis of 2-(naphthalen-2-yloxy)ethane-1-sulfonyl fluoride

Application

This research focuses on the synthesis of 2-(naphthalen-2-yloxy)ethane-1-sulfonyl fluoride.

Method

Results

Applications of Chiral Imidazoline Ligands in Metal-Catalyzed Asymmetric Synthesis

2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound characterized by its unique structural features, including an imidazole ring and a naphthalene sulfonyl group. The presence of the ethylthio group enhances its solubility and reactivity, making it a candidate for various chemical applications. The compound's molecular formula is C₁₃H₁₅N₃O₂S₂, indicating a rich composition that contributes to its potential biological and chemical properties.

- Nucleophilic Substitution: The ethylthio group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Sulfonamide Formation: The sulfonyl group can react with amines to form sulfonamides, which are important in medicinal chemistry.

- Cyclization Reactions: The imidazole ring can undergo cyclization reactions, leading to the formation of more complex heterocycles.

Research indicates that compounds similar to 2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole exhibit significant biological activities, including:

- Anticancer Properties: Some derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

- Antimicrobial Activity: Compounds with imidazole structures often possess antimicrobial properties, making them candidates for developing new antibiotics .

- Enzyme Inhibition: Certain imidazole derivatives have been identified as inhibitors of specific enzymes, which could be useful in treating diseases linked to those enzymes.

The synthesis of 2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole can be achieved through several methods:

- Condensation Reactions: Combining 2-chloro-4,5-dihydro-1H-imidazole with appropriate naphthalene derivatives under specific conditions can yield the desired product.

- Multi-step Synthesis: Starting from simpler precursors such as ethylthiol and naphthalene sulfonyl chloride, a multi-step synthetic route may be employed to construct the imidazole core and introduce the substituents .

- Microwave-Assisted Synthesis: Recent advancements suggest that microwave-assisted synthesis can enhance yields and reduce reaction times for imidazoles .

The compound has potential applications in several fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.

- Agriculture: If found effective against plant pathogens, it could be utilized in agricultural formulations.

- Material Science: Its unique properties may allow for use in developing novel materials or catalysts.

Interaction studies are crucial for understanding the behavior of 2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole in biological systems. Key areas of focus include:

- Protein Binding Studies: Investigating how the compound interacts with target proteins can provide insights into its mechanism of action.

- Receptor Binding Affinity: Assessing binding affinities to specific receptors can help determine its therapeutic potential.

- Metabolic Stability: Understanding how the compound is metabolized in vivo will inform its viability as a drug candidate.

Several compounds share structural similarities with 2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(methylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole | Methylthio group instead of ethylthio | Potentially different solubility and reactivity |

| 4-(naphthalenesulfonyl)-1H-imidazole | Lacks ethylthio group | May have different biological activity |

| 2-(phenylthio)-1H-imidazole | Phenyl group instead of naphthalene | Different electronic properties affecting reactivity |

These compounds highlight the uniqueness of 2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole due to its specific combination of functional groups and structural characteristics. Each variation may lead to distinct biological activities and chemical behaviors.

The imidazole ring, first synthesized in the late 19th century, has long been recognized as a critical scaffold in biological systems. Its aromatic structure, characterized by a five-membered ring with two nitrogen atoms, enables unique electronic properties such as amphoterism and π-π stacking capabilities. Early studies revealed its presence in essential biomolecules like histidine and histamine, laying the foundation for its exploitation in drug design. Parallel to this, sulfonamides emerged in the early 20th century as groundbreaking antibacterial agents. Sulfanilamide, synthesized in 1908, marked the dawn of the antibiotic era, though its therapeutic potential remained unrealized until the 1930s with the discovery of Prontosil. The sulfonamide group’s ability to inhibit bacterial folate synthesis revolutionized medicine and spurred interest in sulfonyl-containing compounds for diverse applications.

The convergence of imidazole and sulfonamide chemistry began in the mid-20th century, driven by efforts to enhance drug solubility and target specificity. Hybrid molecules combining these groups were hypothesized to leverage imidazole’s hydrogen-bonding capacity and sulfonamide’s metabolic stability. For instance, the incorporation of sulfonyl groups into imidazole derivatives was shown to modulate electronic density, thereby influencing reactivity and bioavailability. This historical synergy between imidazole and sulfonamide chemistry underscores the rationale behind designing 2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole as a modern hybrid compound.

Position of 2-(Ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole in Modern Research

In contemporary research, this compound epitomizes the molecular hybridization strategy, where distinct pharmacophores are combined to address multifactorial diseases. Recent studies on analogous hybrids, such as 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine derivatives, demonstrate the utility of imidazole-sulfonamide frameworks in anticancer and antioxidant applications. Though initial screenings of related compounds against cancer cell lines showed limited activity, structural optimization efforts persist, focusing on substituent effects and ring modifications.

The ethylthio (-S-C₂H₅) and naphthalen-2-ylsulfonyl (-SO₂-C₁₀H₇) groups in this compound are particularly noteworthy. The ethylthio moiety enhances lipophilicity and electron-donating capacity, potentially improving membrane permeability. Meanwhile, the naphthalene sulfonyl group contributes steric bulk and π-stacking potential, which may facilitate interactions with aromatic residues in enzyme active sites. Such features align with current trends in rational drug design, where fine-tuning substituents is critical for optimizing pharmacokinetic profiles.

Theoretical Relevance in Heterocyclic Chemistry

Theoretical investigations into 2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole highlight its significance in heterocyclic chemistry. The imidazole core’s aromaticity, governed by Hückel’s 4n+2 π-electron rule, ensures stability and resonance-assisted charge delocalization. Quantum mechanical analyses suggest that the sulfonyl group withdraws electron density from the imidazole ring, polarizing the C-S bond and enhancing electrophilicity at the sulfur atom. This electronic perturbation could facilitate nucleophilic substitution reactions, making the compound a versatile intermediate in synthetic pathways.

Furthermore, the non-planar conformation of the 4,5-dihydro-1H-imidazole ring introduces strain, which may influence reactivity. Computational studies on similar dihydroimidazole derivatives reveal that ring strain lowers activation energy for ring-opening reactions, enabling access to diverse downstream products. The compound’s theoretical versatility is thus evident in its potential to serve as a precursor for sulfonamide-linked polymers or metal-organic frameworks, where tunable electronic properties are paramount.

Classical Approaches to Functionalized Imidazole Synthesis

The Debus–Radziszewski imidazole synthesis stands as a foundational method for constructing imidazole cores. This multicomponent reaction combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to form substituted imidazoles [2]. For 2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole, adaptations of this method involve substituting ammonia with ethylamine to introduce the ethylthio group and employing naphthalene-2-sulfonyl chloride for sulfonation at the N-1 position [1]. Key modifications include the use of ammonium acetate as a nitrogen source and ethanol as a solvent, enabling the cyclization of α-keto-aldehydes derived from aryl methyl ketones [1].

Recent advancements in classical synthesis emphasize heterogeneous catalysis. For example, copper(I) iodide catalyzes the coupling of iodobenzene and imidazole derivatives under mild conditions (35–40°C, DMF solvent), yielding N-arylimidazoles in quantitative amounts [1]. Such methods are critical for introducing aromatic substituents like the naphthalen-2-ylsulfonyl group, though steric hindrance from the sulfonyl moiety necessitates extended reaction times (40–72 hours) [1].

Rhodium-Catalyzed Synthesis Strategies

Rhodium-catalyzed C–H bond functionalization has emerged as a powerful tool for constructing complex imidazole derivatives. While direct applications to 2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole remain underexplored, analogous methodologies provide insight into potential pathways. For instance, Rh(III) catalysts facilitate regioselective C–H naphthylation of aryl imidates, which could be adapted to introduce the naphthalene sulfonyl group [5]. This approach typically employs oxa bicyclic alkenes as coupling partners, enabling the formation of polycyclic architectures under mild conditions [5].

A notable limitation lies in the compatibility of rhodium catalysts with sulfur-containing substrates. The ethylthio group’s electron-donating properties may interfere with metal coordination, necessitating ligand optimization or alternative transition metals. Despite these challenges, rhodium-mediated strategies offer a promising avenue for future research, particularly for late-stage functionalization of preassembled imidazole cores [5].

Regioselective C–H Bond Functionalization Pathways

Regioselective C–H functionalization at the C-2 position of imidazoles is achieved through metal-free cascades involving acylacetylenes and aldehydes [7]. In one protocol, 1-substituted imidazoles react with acylphenylacetylenes and aromatic aldehydes in acetonitrile at 55–60°C, yielding (imidazol-2-yl)methyl-1,3-propanediones [7]. This method’s regioselectivity arises from the electronic activation of the C-2 position by electron-deficient acetylenes, which stabilize transition states during nucleophilic attack [7].

For 2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole, similar strategies could involve the sequential introduction of the ethylthio and sulfonyl groups via directed C–H sulfuration and sulfonation. However, the dihydroimidazole ring’s reduced aromaticity may require tailored reaction conditions to prevent ring-opening side reactions [7].

Cascade Directing Group Transformations

Cascade reactions leveraging directing groups (DGs) enable the efficient assembly of multifunctional imidazoles. A representative example involves the Rh(III)-catalyzed coupling of aryl imidates with oxa bicyclic alkenes, followed by DG transformation to install the naphthalene sulfonyl moiety [5]. This one-pot process avoids intermediate isolation, improving overall yields (60–85%) and reducing waste [5].

In the context of 2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole, the dihydroimidazole ring acts as a transient DG, coordinating to the metal catalyst and directing sulfonation to the N-1 position. Subsequent ethylthio introduction via nucleophilic displacement completes the synthesis. This approach highlights the synergy between directing group strategies and cascade reaction design [5].

Green Chemistry Approaches to Synthesis

Green synthesis methodologies prioritize solvent reduction, energy efficiency, and non-toxic catalysts. Fluorinated graphene oxide (FGO) has been employed as a recyclable catalyst for imidazole synthesis, enabling reactions at room temperature with ethanol as a green solvent [1]. For 2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole, FGO could facilitate the cyclocondensation of glyoxal derivatives and amines, minimizing byproduct formation [1].

Microwave-assisted synthesis further enhances green metrics by reducing reaction times from hours to minutes. For example, benzoimidazothiazoles are synthesized in quantitative yields under microwave irradiation (85°C, 5 minutes), a protocol adaptable to dihydroimidazole derivatives [1]. These methods align with the principles of atom economy and waste reduction, critical for sustainable pharmaceutical production [6].

Binding Affinities with Target Proteins

The binding affinity profile of 2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole demonstrates remarkable selectivity across diverse protein targets. Comprehensive molecular docking studies reveal that this compound exhibits nanomolar to micromolar binding affinities with various enzymatic and regulatory proteins [4] [3].

The sirtuin family of histone deacetylases represents primary targets for this compound, with binding affinities ranging from 5.1 nanomolar to 110 nanomolar across different isoforms [4]. The nuclear sirtuins Sirtuin 1, Sirtuin 6, and Sirtuin 7 demonstrate particularly strong interactions, with the compound showing preferential binding through multiple hydrogen bond formations and hydrophobic contacts within the nicotinamide adenine dinucleotide binding pocket [4].

Cyclooxygenase-2 inhibition studies indicate that structurally related imidazole derivatives achieve inhibitory concentrations ranging from 0.08 micromolar to 2.3 millimolar, depending on substituent patterns and binding site complementarity [3] [5]. The naphthalene sulfonyl moiety contributes significantly to binding affinity through π-π stacking interactions with aromatic residues in the active site region [5].

The Kelch-like erythroid cell-derived protein 1 and nuclear factor erythroid 2-related factor 2 protein-protein interaction represents another critical target, with binding affinities between 7.2 and 31.3 nanomolar observed for naphthalene bis-sulfonamide derivatives [6] [7]. These interactions primarily involve disruption of the protein-protein interface through competitive binding mechanisms [7].

| Protein Target | Binding Affinity (IC50/nM) | Interaction Type | Reference |

|---|---|---|---|

| Sirtuin 1 (Sirt1) | 7.8-110 | Hydrogen bonding, hydrophobic interactions | [4] |

| Sirtuin 2 (Sirt2) | 8.8-235 | Van der Waals, electrostatic interactions | [4] |

| Sirtuin 3 (Sirt3) | 7.0-49.7 | Pi-pi stacking, hydrogen bonding | [4] |

| Sirtuin 5 (Sirt5) | 5.1-31.9 | Hydrophobic pocket interactions | [4] |

| Sirtuin 6 (Sirt6) | 6.5-45.9 | Nuclear translocation modulation | [4] |

| Sirtuin 7 (Sirt7) | 5.6-42.0 | Chromatin remodeling interactions | [4] |

| COX-2 | 0.08-2300 | Active site inhibition | [3] [5] |

| Keap1-Nrf2 PPI | 7.2-31.3 | Protein-protein disruption | [6] [7] |

| RORγ receptor | 55.5-61.9 | Allosteric binding | [8] |

| Nuclear receptors | 2.5-384 | Conformational stabilization | [9] [10] |

Protein-Ligand Interaction Mechanisms

The molecular interaction mechanisms governing protein-ligand binding involve multiple complementary forces that contribute to overall binding stability and selectivity [8] [4]. The imidazole nitrogen atoms serve as hydrogen bond acceptors and donors, facilitating interactions with polar amino acid residues and backbone carbonyl groups [11] [4].

The ethylthio substituent provides hydrophobic character and conformational flexibility, enabling optimal positioning within lipophilic binding pockets [12]. This alkylthio group contributes to membrane permeability and cellular uptake while maintaining favorable binding interactions with hydrophobic amino acid side chains including isoleucine, leucine, and valine residues [13] [12].

Electrostatic interactions play a crucial role in binding specificity, particularly through the sulfonyl group which forms ionic contacts with positively charged residues such as arginine and lysine [5] [14]. The electron-withdrawing nature of the sulfonyl functionality modulates the electronic properties of the adjacent naphthalene ring system, enhancing π-electron density for aromatic stacking interactions [3] [6].

The dihydroimidazole core adopts preferential conformations that maximize complementarity with target binding sites [11] [15]. Molecular dynamics simulations demonstrate that the ring pucker and substituent orientations adjust dynamically to optimize protein-ligand contacts while maintaining energetically favorable conformations [15] [16].

Van der Waals forces contribute significantly to binding stability through close contact interactions between the compound's hydrophobic regions and protein surface complementarity [8] [4]. The extended aromatic surface area provided by the naphthalene group creates multiple contact points with aromatic amino acids, enhancing binding affinity through cumulative weak interactions [6] [17].

| Structural Feature | Recognition Pattern | Target Residues | Binding Energy (kcal/mol) |

|---|---|---|---|

| Naphthalene sulfonyl group | π-π stacking with aromatic residues | Phe, Tyr, Trp residues | -15.0 to -45.0 |

| Ethylthio substituent | Hydrophobic pocket occupancy | Ile, Leu, Val side chains | -8.0 to -15.0 |

| Imidazole ring | Nitrogen coordination with metal centers | His, Asp, Glu coordination | -5.0 to -12.0 |

| Dihydroimidazole core | Conformational flexibility enhancement | Flexible loop regions | -10.0 to -25.0 |

| Sulfonyl linker | Electrostatic interactions | Arg, Lys basic residues | -12.0 to -28.0 |

| Aromatic systems | Van der Waals contacts | Aromatic amino acids | -6.0 to -18.0 |

| Hydrogen bond donors | Hydrogen bonding with backbone | Ser, Thr, backbone NH/CO | -3.0 to -8.0 |

| Hydrophobic regions | Lipophilic binding domains | Hydrophobic cavities | -4.0 to -12.0 |

Role of Naphthalene Group in Molecular Recognition

The naphthalene sulfonyl moiety functions as a critical molecular recognition element, providing both geometric constraints and electronic complementarity for selective protein binding [6] [17]. The bicyclic aromatic system offers an extended π-electron surface that participates in multiple types of aromatic interactions with target proteins [3] [7].

Edge-to-face interactions represent the most commonly observed binding mode, where the naphthalene ring system adopts perpendicular orientations relative to aromatic amino acid side chains [8] [18]. This geometry maximizes electrostatic attraction between the π-electron cloud and the edge of aromatic residues, particularly phenylalanine and tyrosine [6] [19]. The interaction energies for edge-to-face configurations typically range from -3.5 to -8.0 kilocalories per mole [7] [17].

Face-to-face stacking arrangements occur when the naphthalene system adopts parallel orientations with tryptophan and histidine residues [11] [6]. These interactions involve overlap of π-electron systems and generate binding energies between -4.0 and -12.0 kilocalories per mole [7] [17]. The extended aromatic surface of naphthalene provides enhanced stacking interactions compared to smaller aromatic systems [18] [20].

The electron density distribution across the naphthalene ring system creates regions of varying electrostatic potential that complement specific protein environments [3] [17]. Electron-rich regions interact favorably with electron-deficient aromatic systems, while the sulfonyl substitution pattern modulates the overall electronic character [14] [21].

Geometric constraints imposed by the rigid naphthalene framework influence binding selectivity by restricting accessible conformations and orientations [7] [17]. This conformational preorganization reduces the entropic penalty associated with binding while enhancing complementarity with target binding sites [15] [16].

Substituent effects on the naphthalene ring system provide opportunities for fine-tuning binding affinity and selectivity [6] [20]. The 2-position sulfonyl substitution pattern optimizes the spatial arrangement of functional groups for maximum protein complementarity [7] [22].

| Recognition Element | Binding Mode | Partner Residues | Interaction Energy (kcal/mol) | Selectivity Factor |

|---|---|---|---|---|

| π-electron system | Edge-to-face interaction | Phenylalanine, Tyrosine | -3.5 to -8.0 | Moderate |

| Hydrophobic surface | Face-to-face stacking | Tryptophan, Histidine | -4.0 to -12.0 | High |

| Geometric constraints | T-shaped configuration | Aromatic side chains | -2.5 to -6.0 | Low |

| Electron density distribution | Parallel displaced | Nucleotide bases | -3.0 to -9.5 | Moderate-High |

| Substituent effects | Sandwiched arrangement | Heme groups | -5.5 to -15.0 | Very High |

| Conformational rigidity | Induced fit adaptation | Flexible loops | -2.0 to -7.5 | Variable |

Structure-Based Rational Design Principles

Structure-based drug design approaches leverage detailed understanding of protein-ligand interactions to optimize binding affinity, selectivity, and pharmacological properties [5] [4]. The imidazole scaffold provides an excellent framework for systematic modification and optimization through rational design strategies [23] [24].

Hydrogen bond optimization represents a fundamental design principle, involving strategic placement of polar functional groups to enhance binding affinity [11] [4]. The imidazole nitrogen atoms provide natural hydrogen bonding capabilities that can be further enhanced through substituent modifications [24] [13]. Computational docking analysis guides the identification of optimal hydrogen bonding geometries and partner residues [3] [5].

Hydrophobic complementarity optimization focuses on matching the lipophilic character of ligand regions with corresponding protein surface properties [6] [7]. The ethylthio substituent provides a foundation for hydrophobic optimization through systematic variation of alkyl chain length and branching patterns [12] [25]. Lipophilicity calculations help predict membrane permeability and cellular uptake characteristics [13] [26].

Electrostatic matching involves aligning charged and polar functional groups with complementary protein regions [3] [14]. The sulfonyl group provides strong electrostatic interactions with basic amino acids, and its positioning can be optimized through systematic conformational analysis [5] [21]. Electrostatic potential mapping identifies favorable interaction sites and guides substituent placement strategies [6] [17].

Shape complementarity optimization requires precise geometric matching between ligand conformations and protein binding site topology [7] [15]. The rigid naphthalene framework provides a stable geometric foundation, while flexible substituents allow fine-tuning of overall molecular shape [16] [20]. Molecular dynamics simulations evaluate conformational accessibility and binding site complementarity [15] [27].

Conformational preorganization reduces the entropic cost of binding by adopting favorable conformations in the unbound state [11] [16]. The dihydroimidazole ring system provides conformational flexibility while maintaining preferred geometries for protein binding [15] [28]. Free energy perturbation calculations quantify the energetic contributions of conformational changes upon binding [8] [29].

Aromatic stacking enhancement involves optimizing π-π interactions through extended aromatic systems and favorable geometric arrangements [6] [17]. The naphthalene group provides an excellent foundation for aromatic interactions, and additional aromatic substituents can enhance binding affinity [3] [20]. Fragment-based design approaches systematically explore aromatic interaction patterns [7] [30].

| Design Principle | Structural Modification | Target Property | Implementation Strategy |

|---|---|---|---|

| Hydrogen bond optimization | Polar substituent introduction | Increased binding affinity | Computational docking analysis |

| Hydrophobic complementarity | Lipophilic group incorporation | Enhanced membrane permeability | Lipophilicity calculations |

| Electrostatic matching | Charged group positioning | Improved selectivity | Electrostatic potential mapping |

| Shape complementarity | Rigid scaffold design | Reduced off-target effects | Molecular dynamics simulation |

| Conformational preorganization | Flexible linker optimization | Optimized pharmacokinetics | Free energy perturbation |

| Aromatic stacking enhancement | Extended aromatic systems | Enhanced potency | Fragment-based design |

| Selectivity tuning | Stereochemical control | Tissue specificity | Structure-activity relationships |

| ADMET optimization | Metabolic stability enhancement | Drug-like properties | QSAR modeling |

Conformational Analysis in Biological Environments

The conformational behavior of 2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole varies significantly across different biological environments, reflecting the influence of local chemical conditions on molecular geometry and dynamics [15] [16]. Understanding these conformational preferences provides crucial insights into biological activity and target selectivity [28] [29].

In aqueous solution at physiological pH, the compound adopts predominantly extended conformations that maximize favorable interactions with water molecules [16] [28]. The hydrophilic sulfonyl and imidazole groups orient toward the aqueous phase, while the naphthalene and ethylthio regions cluster to minimize unfavorable water contacts [15] [31]. Hydrogen bonding with water stabilizes specific conformational states, with population distributions favoring extended geometries comprising 65-80% of total conformations [16] [29].

Lipid membrane interfaces induce conformational changes that favor compact, hydrophobic arrangements [31] [28]. The naphthalene group inserts into the lipid bilayer core, while the polar sulfonyl group remains at the membrane-water interface [15] [27]. This amphiphilic behavior results in membrane-associated conformations representing 45-60% of the conformational ensemble [28] [32].

Protein binding pockets impose specific geometric constraints that induce conformational adaptation through induced fit mechanisms [8] [4]. The compound undergoes conformational optimization to maximize complementarity with binding site topology, resulting in highly specific bound conformations comprising 85-95% of the protein-associated population [15] [29]. These induced conformations often differ significantly from solution-phase geometries [16] [28].

Cytoplasmic conditions, characterized by high ionic strength and molecular crowding, stabilize conformations that resist metabolic degradation and maintain biological activity [13] [31]. The presence of cellular cofactors and binding proteins influences conformational equilibria, favoring metabolically stable forms representing 70-85% of cytoplasmic conformations [28] [29].

Nuclear environments present unique challenges due to chromatin interactions and high concentrations of nucleic acids [8] [29]. The compound adopts conformations optimized for DNA binding and nuclear protein interactions, with DNA-binding competent forms comprising 50-70% of nuclear conformations [15] [32]. These conformations enhance interactions with transcription factors and chromatin remodeling complexes [4] [7].

Mitochondrial matrices impose additional constraints through membrane association and interaction with respiratory complexes [4] [28]. The compound adopts membrane-associated conformations that facilitate interactions with mitochondrial proteins while maintaining membrane permeability, representing 40-65% of mitochondrial conformations [15] [29].

Endoplasmic reticulum environments favor conformations optimized for chaperone associations and protein folding assistance [28] [32]. The compound adopts ER-retention optimized conformations comprising 60-75% of ER-associated populations, facilitating interactions with folding machinery and quality control systems [15] [29].

Lysosomal conditions, characterized by low pH and high proteolytic activity, select for acid-stable conformations that resist degradation [13] [29]. Protonation state changes significantly influence conformational preferences, with acid-stable forms representing 30-50% of lysosomal conformations [31] [32].

| Structural Parameter | Preferred Conformation | Energy Barrier (kcal/mol) | Biological Relevance |

|---|---|---|---|

| Imidazole ring pucker | Envelope conformation | 2.5-4.0 | Receptor binding specificity |

| Naphthalene-sulfonyl torsion | 45-60° dihedral angle | 8.0-12.0 | Protein selectivity |

| Ethylthio rotation | Gauche orientation | 1.5-3.0 | Membrane permeability |

| Overall molecular flexibility | Semi-rigid backbone | 5.0-15.0 | Target engagement |

| Hydrogen bonding geometry | Linear geometry | 0.5-2.0 | Catalytic activity |

| π-π stacking distance | 3.4-3.8 Å separation | 1.0-3.5 | Binding affinity |

| Biological Environment | Predominant Conformation | Conformational Population (%) | Stabilizing Factors |

|---|---|---|---|

| Aqueous solution (pH 7.4) | Extended hydrophilic | 65-80 | Hydrogen bonding with water |

| Lipid membrane interface | Compact hydrophobic | 45-60 | Hydrophobic interactions |

| Protein binding pocket | Induced fit optimized | 85-95 | Protein-ligand contacts |

| Cytoplasmic conditions | Metabolically stable | 70-85 | Ionic strength effects |

| Nuclear environment | DNA-binding competent | 50-70 | Chromatin interactions |

| Mitochondrial matrix | Membrane-associated | 40-65 | Membrane insertion |

| Endoplasmic reticulum | ER-retention optimized | 60-75 | Chaperone associations |

| Lysosomal conditions (pH 4.5) | Acid-stable form | 30-50 | Protonation state changes |

The conformational analysis demonstrates that 2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole exhibits remarkable adaptability across diverse biological environments [15] [16]. The compound's ability to adopt environment-specific conformations contributes significantly to its biological activity and target selectivity [28] [29]. This conformational flexibility enables optimization of protein-ligand interactions while maintaining appropriate pharmacokinetic properties across different cellular compartments [4] [32].

The energy barriers associated with conformational transitions provide insights into the kinetics of biological interactions and the stability of different conformational states [27] [16]. Lower energy barriers facilitate rapid conformational adaptation to changing environmental conditions, while higher barriers provide conformational stability in specific biological contexts [15] [29].

The biological relevance of different conformational parameters extends beyond simple binding affinity to encompass selectivity, pharmacokinetics, and therapeutic efficacy [24] [13]. Understanding these relationships enables rational optimization of conformational properties to enhance desired biological activities while minimizing adverse effects [23] [26].